7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride
CAS No.: 75549-02-9
Cat. No.: VC16193160
Molecular Formula: C7HF15O4S
Molecular Weight: 466.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75549-02-9 |
|---|---|
| Molecular Formula | C7HF15O4S |
| Molecular Weight | 466.12 g/mol |
| IUPAC Name | 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2,2-tetrafluoroethoxy)propan-2-yl]oxyethanesulfonyl fluoride |
| Standard InChI | InChI=1S/C7HF15O4S/c8-1(2(9,10)11)25-5(16,17)3(12,4(13,14)15)26-6(18,19)7(20,21)27(22,23)24/h1H |
| Standard InChI Key | SUMRWJPLPFMMST-UHFFFAOYSA-N |
| Canonical SMILES | C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)(F)F)F |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Composition
7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride is a fully fluorinated molecule with the systematic IUPAC name 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonyl fluoride . Its structure comprises a perfluorinated carbon chain interspersed with ether oxygen atoms and terminated by a sulfonyl fluoride () group. The presence of fluorine atoms across the carbon skeleton confers high electronegativity and thermal stability, while the sulfonyl fluoride group enables nucleophilic substitution reactions.
2D and 3D Structural Features
The compound’s 2D structure, represented by the SMILES notation C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F, highlights the branching pattern and functional group placement . Computational models reveal a tetrahedral geometry around the sulfur atom in the sulfonyl fluoride moiety, with bond angles of approximately 109.5°. The 3D conformation shows minimal steric hindrance due to the linear arrangement of fluorinated segments, facilitating interactions with solvents and reactants .
Synthesis and Manufacturing Processes
Industrial Synthesis Routes
A patented method involves a two-step reaction sequence :
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Intermediate Formation: Tetrafluoroethane-β-sultone reacts with hexafluoropropylene oxide (HFPO) in the presence of a catalyst (e.g., cesium fluoride) and an organic solvent (e.g., 1,3-bis(trifluoromethyl)benzene). The molar ratio of HFPO to tetrafluoroethane-β-sultone ranges from 1:1 to 5:1, with reaction temperatures maintained at 50–100°C.
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Decarboxylation and Purification: The intermediate undergoes decarboxylation at 260–500°C, followed by fractional distillation to isolate the final product. This method achieves yields exceeding 85% with a purity of 99% .
Laboratory-Scale Preparation
Small-scale synthesis typically employs fluorination of precursor sulfonic acids using sulfur tetrafluoride () or diethylaminosulfur trifluoride (). Reaction conditions are tightly controlled to avoid side products such as perfluorooctanesulfonic acid (PFOS), a regulated environmental contaminant.
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 446.11 g/mol |
| Boiling Point | 135°C (at 1 atm) |
| Density | 1.7 g/mL at 38°C |
| Appearance | Colorless liquid |
| Solubility | Miscible with fluorinated solvents |
| Stability | Resists oxidation and hydrolysis |
The compound’s high density and boiling point stem from strong intermolecular forces mediated by fluorine atoms. Its miscibility with fluorinated solvents like perfluorohexane makes it suitable for applications requiring inert reaction media .
Chemical Reactivity
The sulfonyl fluoride group () is the primary reactive site, participating in:
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Nucleophilic Substitution: Reacts with amines, alcohols, and thiols to form sulfonamides, sulfonates, or thioesters. For example:
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Hydrolysis: In aqueous alkaline conditions, it hydrolyzes to the corresponding sulfonic acid:
Reactions proceed via a bimolecular nucleophilic substitution (S2) mechanism, with fluoride ion as the leaving group.
Industrial and Pharmaceutical Applications
Surfactants and Emulsifiers
The compound’s amphiphilic structure enables its use in fluorosurfactants, which reduce surface tension in firefighting foams and coatings. Its stability under extreme conditions (e.g., high temperatures, acidic environments) outperforms hydrocarbon-based surfactants.
Pharmaceutical Intermediates
| Parameter | Data |
|---|---|
| Acute Oral Toxicity (LD50) | >2000 mg/kg (rat) |
| Skin Irritation | Mild irritation observed |
| Ecotoxicity (LC50) | 1.2 mg/L (Daphnia magna, 48h) |
Prolonged exposure may affect liver function and lipid metabolism in mammals, analogous to other perfluoroalkyl substances (PFAS).
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid | Acidic form; higher water solubility | |
| Perfluoro(4-methyl-3,6-dioxaoctanesulfonyl chloride | Chloride variant; lower thermal stability | |
| Perfluorooctanesulfonic acid (PFOS) | Longer chain; regulated under Stockholm Convention |
The shorter carbon chain and ether linkages in 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride reduce bioaccumulation potential compared to PFOS.
Recent Developments and Future Directions
Advances in synthesis, such as the 2025 patent optimizing decarboxylation conditions, have improved yield and reduced byproducts . Ongoing research focuses on:
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Green Chemistry: Developing non-fluorinated alternatives with comparable performance.
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Biodegradation Studies: Identifying microbial strains capable of breaking down perfluorinated chains.
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